molecular formula C18H14N4O3 B2816056 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide CAS No. 2034414-52-1

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide

Cat. No. B2816056
CAS RN: 2034414-52-1
M. Wt: 334.335
InChI Key: QFBRLXGRJZLCEF-UHFFFAOYSA-N
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Description

“N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide” is a complex organic compound. It contains a quinoxaline moiety, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It also contains a 4,5,6,7-Tetrahydrofuro[2,3-c]pyridin-2(3H)-one moiety .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps. For instance, the synthesis of quinoxalines often involves the condensation of 1,2-diamines with 1,2-diketones . The synthesis of 4,5,6,7-Tetrahydrofuro[2,3-c]pyridin-2(3H)-one involves the oxidation of 2,3-cyclopentenopyridine analogues . The exact synthesis process for this specific compound is not available in the search results.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and the structures of its components. It contains a quinoxaline ring, which is a fused ring structure containing a benzene ring and a pyrazine ring . It also contains a 4,5,6,7-Tetrahydrofuro[2,3-c]pyridin-2(3H)-one moiety . The exact structure would need to be confirmed with techniques such as NMR .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Quinoxalines can undergo a variety of reactions, including condensation reactions . The 4,5,6,7-Tetrahydrofuro[2,3-c]pyridin-2(3H)-one moiety could also undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some properties, such as melting point and boiling point, could be determined experimentally. The compound’s reactivity and stability would depend on its structure and the conditions under which it is stored and used .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthetic Methodologies

    Research efforts have been directed towards developing innovative synthetic routes for complex heterocyclic compounds, including quinoxaline derivatives. These methods aim to enhance the efficiency and selectivity of chemical reactions, enabling the synthesis of compounds with potential pharmaceutical applications. For instance, the synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines presents a strategy for constructing complex molecules with potential for forming coordinate bonds with metal ions, which could be useful for targeted delivery applications (Yang et al., 2017).

  • Photoelectrical Characterizations

    The study of photoelectrical properties of heteroannulated compounds, such as ECPPQT, derived from quinoxaline carboxamides, reveals their potential in optoelectronic applications. These findings suggest the possibility of using these compounds in devices that require materials with specific optical absorption properties (Farag et al., 2016).

Biological Activities

  • Antibacterial and Antitumor Activities

    Several studies have demonstrated the antibacterial and antitumor potentials of quinoxaline derivatives. Novel fluoroquinolones have shown efficacy against Mycobacterium tuberculosis in animal models, highlighting their potential as therapeutic agents in combating tuberculosis (Shindikar & Viswanathan, 2005). Moreover, the synthesis and evaluation of new heterocycles attached to the pyridinecarboxamide moiety have unveiled compounds with a wide range of biological activities, including antibacterial properties (Nabila et al., 2017).

  • DNA/BSA Interactions and Cytotoxicity

    The role of π-conjugation in the coordination behavior of carboxamide palladium(II) complexes has been explored, revealing insights into their interactions with DNA and bovine serum albumin (BSA). These interactions are crucial for understanding the mechanism of action of these complexes and their potential cytotoxic effects on cancer cells, offering a pathway for the development of new anticancer drugs (Omondi et al., 2021).

properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c23-17(13-1-2-14-15(11-13)20-6-5-19-14)21-7-9-22-8-3-12-4-10-25-16(12)18(22)24/h1-6,8,10-11H,7,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBRLXGRJZLCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)NCCN3C=CC4=C(C3=O)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide

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